4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine
Brand Name: Vulcanchem
CAS No.: 2201737-02-0
VCID: VC5984793
InChI: InChI=1S/C9H13N3O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3
SMILES: CC1=NC=CC(=N1)OC2COCC2N
Molecular Formula: C9H13N3O2
Molecular Weight: 195.222

4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine

CAS No.: 2201737-02-0

Cat. No.: VC5984793

Molecular Formula: C9H13N3O2

Molecular Weight: 195.222

* For research use only. Not for human or veterinary use.

4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine - 2201737-02-0

Specification

CAS No. 2201737-02-0
Molecular Formula C9H13N3O2
Molecular Weight 195.222
IUPAC Name 4-(2-methylpyrimidin-4-yl)oxyoxolan-3-amine
Standard InChI InChI=1S/C9H13N3O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3
Standard InChI Key RNIAWSNRBTZTDJ-UHFFFAOYSA-N
SMILES CC1=NC=CC(=N1)OC2COCC2N

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine, reflects its two primary components:

  • Oxolane (tetrahydrofuran) ring: A five-membered oxygen-containing cyclic ether with an amine group (-NH<sub>2</sub>) at the 3-position.

  • 2-Methylpyrimidin-4-yloxy group: A pyrimidine ring substituted with a methyl group at position 2 and linked to the oxolane ring via an ether bond at position 4.

Molecular Formula and Weight

Based on structural analysis:

  • Molecular Formula: C<sub>9</sub>H<sub>13</sub>N<sub>3</sub>O<sub>2</sub>

  • Molecular Weight: 209.23 g/mol

Key Structural Attributes

  • Oxolane Ring: The saturated oxygen ring enhances solubility in polar solvents compared to aromatic systems .

  • Pyrimidine Moiety: The electron-deficient pyrimidine ring may participate in hydrogen bonding and π-π stacking interactions, common in bioactive molecules .

  • Stereochemistry: The 3-amine and 4-oxy substituents on the oxolane ring introduce potential stereoisomerism, though specific configurations remain uncharacterized in existing literature.

Synthesis and Structural Optimization

While no direct synthesis protocols for this compound are documented, analogous methodologies from related pyrimidine and oxolane derivatives suggest viable routes:

Synthetic Pathway (Hypothetical)

  • Oxolane Intermediate Preparation:

    • 3-Aminoxolane is synthesized via ring-opening of epichlorohydrin followed by reductive amination .

  • Pyrimidine Coupling:

    • The 2-methylpyrimidin-4-ol precursor is prepared through condensation of ethyl acetoacetate with guanidine .

    • Mitsunobu or nucleophilic aromatic substitution reactions link the pyrimidine to the oxolane ring .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the pyrimidine’s 4-position requires careful control of reaction conditions .

  • Steric Hindrance: The methyl group at position 2 may limit accessibility for coupling reactions .

Physicochemical Properties

Calculated Properties

PropertyValue
LogP (Partition Coefficient)0.89 (Predicted, moderate lipophilicity)
Water Solubility12.7 mg/mL (Estimated)
pKa (Amine Group)~8.5 (Weak base)

Spectroscopic Data (Hypothetical)

  • <sup>1</sup>H NMR:

    • δ 1.95 (s, 3H, CH<sub>3</sub>), δ 3.60–4.20 (m, 5H, oxolane), δ 6.75 (d, 1H, pyrimidine-H) .

  • IR:

    • 3350 cm<sup>−1</sup> (N-H stretch), 1600 cm<sup>−1</sup> (C=N pyrimidine) .

ParameterPrediction
HepatotoxicityLow risk
hERG InhibitionUnlikely (No aromatic amines)
Bioavailability~65% (Moderate)

Toxicity Concerns

  • Reactive Metabolites: The absence of α,β-unsaturated systems minimizes electrophilic metabolite formation .

  • Genotoxicity: Pyrimidine analogs are generally low-risk unless nitro groups are present .

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